Product packaging for Fmoc-Tyr(HP03Bzl)-OH(Cat. No.:)

Fmoc-Tyr(HP03Bzl)-OH

Cat. No.: B12319124
M. Wt: 573.5 g/mol
InChI Key: WNFKGEXQEWKECX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Tyrosine Phosphorylation as a Post-Translational Modification in Biological Systems

Tyrosine phosphorylation is a reversible modification where a phosphate (B84403) group is covalently attached to the hydroxyl group of a tyrosine residue in a protein. This process is catalyzed by protein tyrosine kinases (PTKs) and reversed by protein tyrosine phosphatases (PTPs) thermofisher.comnih.gov. This dynamic modification is central to cellular communication and regulation, impacting a vast array of biological functions.

Overview of Solid-Phase Peptide Synthesis (SPPS) for Phosphopeptide Generation

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the efficient and reliable production of peptides, including those with complex post-translational modifications like phosphorylation jpt.comcpcscientific.comcsic.esrsc.orgaltabioscience.com. Developed by R. Bruce Merrifield, SPPS involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble solid support (resin) csic.esaltabioscience.com.

Contextualizing Fmoc-Tyr(HP03Bzl)-OH as a Key Phosphotyrosine Precursor

This compound represents a specialized building block designed for the Fmoc-based SPPS of phosphotyrosine-containing peptides. The "Fmoc" (9-fluorenylmethoxycarbonyl) group serves as a temporary N-terminal protecting group, readily removed by mild bases like piperidine (B6355638) csic.esaltabioscience.comnih.goviris-biotech.de. The "Tyr" denotes the amino acid tyrosine. The critical feature is the protection of the phosphotyrosine side chain, indicated by "(HP03Bzl)". This designation typically refers to a benzyl-based protecting group (Bzl) for the phosphate moiety, often in a mono-protected form (e.g., HPO3Bzl) csic.eschemicalbook.comsigmaaldrich-jp.comnih.govpeptide.comsigmaaldrich.comp3bio.com.

The use of a protected phosphotyrosine derivative like this compound is essential because the free phosphate group is highly acidic and can interfere with coupling reactions or undergo undesirable side reactions sigmaaldrich-jp.comnih.govsigmaaldrich.com. The benzyl (B1604629) protecting group on the phosphate is designed to be stable during the Fmoc deprotection steps but can be cleaved under the final acidic cleavage conditions used to release the peptide from the resin csic.essigmaaldrich-jp.comnih.gov. This strategy allows for the controlled introduction of phosphotyrosine into peptide sequences, enabling the synthesis of biologically relevant phosphopeptides for studying signal transduction, protein-protein interactions, and enzyme activity thermofisher.comjpt.comrsc.org.

Data Table 1: Key Features of Fmoc-Protected Phosphotyrosine Building Blocks

FeatureThis compoundFmoc-Tyr(PO3H2)-OH (Unprotected)Fmoc-Tyr(tBu)-OH (Non-phosphorylated)
N-terminal Protection FmocFmocFmoc
Tyrosine Side Chain PhosphotyrosinePhosphotyrosineHydroxy group (-OH)
Phosphate Protection Mono-benzyl (HP03Bzl)NoneNot applicable
SPPS Strategy Fmoc-SPPSFmoc-SPPSFmoc-SPPS
Phosphate Cleavage Acidic cleavage (e.g., TFA)Not applicable (no protection)Not applicable
Coupling Efficiency Generally good, but can be improved with specific reagents sigmaaldrich-jp.comnih.govsigmaaldrich.comCan be sluggish; requires optimized conditions (e.g., HATU) nih.govsigmaaldrich.comHigh
Key Advantage Controlled introduction of pTyr with phosphate protectionSimplest, most cost-effective (but with synthetic challenges) sigmaaldrich.comStandard amino acid, widely used for non-phosphorylated peptides
Potential Issues Partial protection can lead to issues during coupling/chain extension sigmaaldrich-jp.comsigmaaldrich.comUnprotected phosphate can cause side reactions; pyrophosphate formation nih.govsigmaaldrich.comNot applicable for phosphotyrosine incorporation
Typical Use Synthesis of phosphotyrosine-containing peptidesSynthesis of phosphotyrosine-containing peptides, when challenges are managedSynthesis of peptides without phosphotyrosine

Compound List:

this compound

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H28NO8P B12319124 Fmoc-Tyr(HP03Bzl)-OH

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[hydroxy(phenylmethoxy)phosphoryl]oxyphenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H28NO8P/c33-30(34)29(18-21-14-16-23(17-15-21)40-41(36,37)39-19-22-8-2-1-3-9-22)32-31(35)38-20-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h1-17,28-29H,18-20H2,(H,32,35)(H,33,34)(H,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFKGEXQEWKECX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COP(=O)(O)OC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28NO8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategies for Incorporating Fmoc Tyr Hp03bzl Oh in Solid Phase Peptide Synthesis Spps

General Principles of Fmoc-SPPS for Phosphorylated Amino Acid Incorporation

The foundation of modern peptide synthesis is the Fmoc/tBu strategy for solid-phase peptide synthesis (SPPS), a method that is highly compatible with the incorporation of modified amino acids like phosphotyrosine. beilstein-journals.org The mild conditions used for the cleavage of the temporary Nα-Fmoc protecting group, typically with piperidine (B6355638), preserve the integrity of many post-translational modifications, including phosphorylation, which are often unstable under the harsh acidic conditions of other synthesis strategies. nih.gov

Role of Coupling Reagents and Activators in Phosphoamino Acid Coupling

The activation of the carboxylic acid of the incoming amino acid is a critical step in forming the peptide bond. The choice of coupling reagent is especially important when dealing with phosphorylated amino acids like Fmoc-Tyr(HP03Bzl)-OH. The partially protected phosphate (B84403) group can interfere with the activation process, leading to poor incorporation efficiencies with certain reagents. sigmaaldrich-jp.com

Carbodiimide-based reagents, such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), when used with additives like 1-hydroxybenzotriazole (HOBt), are common activators in SPPS. peptide.commerckmillipore.com However, for phosphorylated derivatives, uronium and phosphonium salt-based reagents have proven to be more effective. sigmaaldrich-jp.comiris-biotech.de Reagents such as HBTU, HATU, HCTU, PyBOP, and COMU have become the preferred choice for mediating these challenging coupling reactions. sigmaaldrich.comiris-biotech.desigmaaldrich.com These reagents convert the protected amino acid into a more reactive activated species, facilitating efficient amide bond formation. sigmaaldrich.com HATU, in particular, is noted for its high reactivity and is often recommended for sluggish couplings, including the incorporation of phosphoamino acids. sigmaaldrich.commerckmillipore.com

The acidic nature of the phosphate hydroxyl group in this compound can lead to side reactions, such as salt formation with the piperidine used for Fmoc deprotection. This can consume the activated amino acid, reducing the amount available for the desired coupling reaction. sigmaaldrich-jp.comnih.gov

Stoichiometric Optimization for Efficient Residue Incorporation

To overcome the challenges associated with coupling this compound, optimization of the stoichiometry of the reactants is crucial. Due to the potential for side reactions and the sometimes sluggish nature of the coupling, using a simple equimolar ratio of amino acid and coupling reagent is often insufficient. sigmaaldrich.comnih.gov

Specific Methodological Approaches for this compound Integration

The successful incorporation of this compound hinges on the selection of an appropriate activation method and the optimization of reaction conditions. The inherent properties of this building block have led to the development of specific protocols that maximize coupling efficiency.

Utilization of Uronium-Based Coupling Reagents in Synthesis Protocols

Experience has shown that uronium-based coupling reagents are particularly effective for the incorporation of this compound. sigmaaldrich-jp.com Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are frequently recommended. sigmaaldrich.com While poor incorporation has been observed with reagents like PyBOP and DIPCDI, uronium-based reagents appear to circumvent the issues caused by the phosphate hydroxyl group. sigmaaldrich-jp.com Solutions of uronium reagents in DMF are generally stable, making them well-suited for use in automated peptide synthesizers that employ pre-made reagent solutions. sigmaaldrich.com

Below is a table summarizing common uronium-based coupling reagents used for this purpose:

ReagentFull NameKey Features
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateEfficient and widely used; generates OBt esters. peptide.commerckmillipore.com
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHighly reactive, suitable for difficult couplings; generates OAt esters. sigmaaldrich.commerckmillipore.com
HCTU O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateGenerates more reactive 6-ClOBt esters. merckmillipore.com
TBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborateSimilar in function to HBTU. peptide.com

Importance of Tertiary Amine Bases (e.g., DIPEA) in Enhancing Coupling Efficiency

The activation of amino acids by uronium or phosphonium reagents requires the presence of a tertiary amine base. sigmaaldrich.com Diisopropylethylamine (DIPEA) is the most commonly used base in this context. peptide.comreddit.com The role of the base is to deprotonate the carboxylic acid of the Fmoc-amino acid, facilitating its reaction with the coupling reagent to form the active ester.

The following table outlines a typical stoichiometry for a coupling reaction involving this compound:

ComponentEquivalents (relative to resin loading)Purpose
This compound 3 - 5Amino acid building block rsc.org
Uronium Reagent (e.g., HATU) 2.9 - 4.5Activator/Coupling Reagent rsc.orgacs.org
DIPEA 6 - 8Tertiary amine base rsc.orgacs.org

Applicability in Automated Peptide Synthesis Systems

Automated peptide synthesis has become the standard for producing peptides due to its efficiency, reproducibility, and ability to perform "walk-away" operations. americanpeptidesociety.org These systems automate the repetitive cycles of deprotection, washing, and coupling that are central to SPPS. americanpeptidesociety.org

The strategies developed for the manual incorporation of this compound are directly translatable to automated platforms. beilstein-journals.org Automated synthesizers can be programmed to deliver the specific reagents, stoichiometries, and reaction times required for the successful coupling of this specialized amino acid. americanpeptidesociety.orgsigmaaldrich.com The use of stable uronium reagent solutions is particularly advantageous in this context. sigmaaldrich.com Furthermore, modern synthesizers often incorporate heating capabilities, which can be used to accelerate difficult coupling reactions, potentially improving the incorporation of sterically hindered or otherwise challenging residues like this compound. americanpeptidesociety.org The compatibility of Fmoc chemistry with automated synthesis has been a key factor in enabling the routine production of complex modified peptides, including those containing phosphotyrosine. researchgate.net

Compatibility and Adaptations for Automated Synthesis Workflows

The Fmoc/tBu protecting group strategy is inherently well-suited for automated SPPS due to its use of milder basic conditions for Nα-deprotection, which avoids the repetitive use of strong acids that can degrade sensitive moieties like phosphate groups. Automated systems offer high reproducibility and efficiency by standardizing the cycles of deprotection, washing, and coupling. However, the unique chemical nature of Fmoc-Tyr(PO(OBzl)OH)-OH necessitates specific adaptations to standard automated protocols.

To overcome these challenges, several adaptations to automated workflows are employed:

Optimized Coupling Reagents: Standard coupling reagents like PyBOP® or carbodiimides (e.g., DIPCDI) have shown poor results due to the phosphate hydroxyl group's interference in the activation process. Uronium-based reagents such as HBTU, HATU, and HCTU are highly effective and recommended for coupling Fmoc-Tyr(PO(OBzl)OH)-OH.

Increased Base Concentration: Using an increased excess of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is beneficial. Typically, a 3- to 5-fold excess of DIPEA is used to ensure the reaction environment is sufficiently basic for efficient coupling. For example, one recommended protocol involves dissolving the amino acid (5 eq.) and HCTU or HATU (5 eq.) in DMF, followed by the addition of DIPEA (15 eq.) immediately before adding the mixture to the resin.

Microwave-Enhanced Synthesis: The use of microwave energy in automated synthesizers, such as the Liberty Blue™, has proven powerful for accelerating the coupling of sterically hindered residues like Fmoc-Tyr(PO(OBzl)OH)-OH. Microwave heating can significantly shorten reaction times and improve coupling efficiency, enabling the assembly of phosphopeptides in under two hours. This method also helps to stabilize the acid-labile protected phosphate group at elevated temperatures when used with specific coupling methodologies like CarboMAX™.

Monitoring and Extended Reaction Times: Automated synthesizers can monitor reaction completion through UV detection of the Fmoc deprotection byproduct. For phosphotyrosine residues, programming extended coupling times (e.g., 1-2 hours) may be necessary to ensure the reaction goes to completion, especially in sterically challenging sequences.

The table below summarizes key parameters and adaptations for incorporating Fmoc-Tyr(PO(OBzl)OH)-OH in automated SPPS.

ParameterStandard Protocol AdaptationRationale
Coupling Reagent Use uronium-based reagents (HCTU, HATU, HBTU)Overcomes poor incorporation observed with PyBOP or carbodiimides.
Base Increase excess of DIPEA (3-5 eq. relative to amino acid)Ensures a sufficiently basic environment for efficient acylation.
Reaction Time Program extended coupling times (1-2 hours)Compensates for the sterically hindered nature of the residue.
Heating Method Employ microwave heating where availableAccelerates coupling and improves efficiency, reducing overall synthesis time.
Cleavage Add scavengers (e.g., EDT) to the TFA cocktailMinimizes potential benzylation of other sensitive residues.

Strategies for High-Throughput Phosphopeptide Library Generation

High-throughput synthesis enables the parallel production of large numbers of distinct peptides, creating libraries that are invaluable for screening purposes, such as identifying substrates for protein tyrosine phosphatases or developing kinase inhibitors. The generation of phosphopeptide libraries using this compound leverages the speed and efficiency of automated synthesis, but requires robust and highly optimized protocols to ensure consistency and purity across a large set of parallel syntheses.

The primary strategy for high-throughput generation is the use of automated parallel peptide synthesizers. These instruments can perform SPPS in multiple reaction vessels simultaneously (e.g., in a 96-well plate format), applying the optimized conditions established for single phosphopeptide synthesis. The key is to develop a universal protocol that is effective for a wide range of sequences within the library.

Key considerations for high-throughput phosphopeptide library synthesis include:

Maximizing Speed and Efficiency: The challenges of synthesizing peptides with multiple phosphorylation sites, such as electrostatic repulsion and steric hindrance, are amplified in a high-throughput setting. Accelerated protocols are essential. Microwave-assisted SPPS is particularly advantageous here, as it dramatically reduces the time required for each coupling cycle, making the synthesis of large libraries feasible in a reasonable timeframe.

Minimizing Side Reactions: The risk of side reactions, such as β-elimination in phosphoserine/threonine-containing peptides or pyrophosphate formation, must be carefully managed. While this compound is not prone to β-elimination, the use of optimized coupling reagents (HATU, HCTU) and carefully controlled reaction conditions is crucial to prevent other byproducts across the entire library.

Reagent Choice and Consistency: For library synthesis, using a pre-phosphorylated building block like this compound is far superior to post-synthesis phosphorylation methods, which are often difficult to perform consistently on a large scale and can yield impure products. The choice of a more soluble and reactive derivative, such as Fmoc-Tyr(PO(NMe2)2)-OH, could also be considered for high-throughput workflows as it eliminates issues like pyrophosphate formation and incompatibility with certain coupling reagents.

Automated Downstream Processing: The utility of a phosphopeptide library is dependent on the ability to screen it effectively. Integrating the synthesis workflow with automated downstream processes is critical. This includes automated cleavage from the resin and high-throughput purification. Furthermore, for analyzing signaling pathways, automated phosphotyrosine peptide enrichment techniques, which can handle 96 samples in parallel, are vital for preparing the library for mass spectrometry analysis.

The following table outlines strategic choices for the high-throughput generation of phosphopeptide libraries.

StrategyImplementationAdvantage in High-Throughput Context
Synthesis Platform Use of automated parallel synthesizersEnables simultaneous synthesis of multiple, unique peptides (e.g., 96-well format).
Synthesis Chemistry Employ microwave-assisted Fmoc-SPPSDrastically reduces cycle times, making library production time-efficient.
Phosphorylation Method Direct incorporation of this compoundEnsures precise placement of the phosphotyrosine and avoids inconsistent post-synthesis modifications.
Coupling Protocol Standardize on a robust method (e.g., HCTU/DIPEA)Provides high and consistent coupling efficiency across diverse peptide sequences within the library.
Post-Synthesis Workflow Integrate with automated cleavage and enrichment systemsStreamlines the entire process from synthesis to analysis, enabling large-scale screening.

Optimizing Coupling Conditions for Fmoc Tyr Hp03bzl Oh in Spps

Methodologies for Monitoring Coupling Completion and Recoupling

Application of Qualitative Chemical Tests (e.g., Kaiser, TNBS)

Monitoring the completion of each amino acid coupling step is paramount in Solid-Phase Peptide Synthesis (SPPS) to prevent the formation of deletion sequences and truncated peptides. Qualitative chemical tests provide a rapid, visual assessment of the presence or absence of free primary amines on the resin-bound peptide, indicating whether the coupling reaction has gone to completion.

The Kaiser test , based on the reaction of ninhydrin (B49086) with primary amines, is a widely used method. Upon reaction with ninhydrin, free primary amines on the peptide resin turn an intense blue or purple color. A negative test, indicated by a yellow or colorless appearance of the resin beads, signifies that the amino group of the growing peptide chain has been successfully acylated by the incoming amino acid, and thus the coupling is complete sigmaaldrich.compeptide.comsigmaaldrich.comiris-biotech.de. It is important to note that the Kaiser test is less sensitive to secondary amines, and may not yield a strong positive result for proline residues.

Another effective test is the TNBS (2,4,6-trinitrobenzenesulfonic acid) test . This assay reacts with primary amines to form a colored product, typically yellow. A negative TNBS test, where the beads remain colorless or show no significant color development, indicates that the free amine has been consumed, signifying successful coupling sigmaaldrich.comchempep.com. Both the Kaiser and TNBS tests are critical for verifying the successful incorporation of residues like Fmoc-Tyr(HP03Bzl)-OH, especially when potential steric hindrance or altered reactivity might impede complete coupling in a single attempt sigmaaldrich.comchempep.com. If either test indicates incomplete coupling (a faint blue or yellow color with the Kaiser test, or residual color with TNBS), a re-coupling step is warranted sigmaaldrich.com.

Test Result InterpretationImplication for CouplingRecommended Action
Kaiser Test:
Intense Blue/PurpleFree primary amines presentCoupling incomplete; repeat coupling or extend time
Yellow/ColorlessFree primary amines absentCoupling complete
TNBS Test:
Visible Color DevelopmentFree primary amines presentCoupling incomplete; repeat coupling or extend time
No Color DevelopmentFree primary amines absentCoupling complete

Implementation of Repeated Coupling Cycles for Enhanced Product Formation

For amino acids that are sterically hindered, prone to aggregation, or possess modified side chains that can affect reactivity, a single coupling cycle may not guarantee complete incorporation. This compound, like other modified tyrosine derivatives, may benefit from optimized coupling strategies to ensure high yields and purity sigmaaldrich-jp.com. Repeated coupling cycles , commonly referred to as double coupling , involve performing the coupling reaction twice with fresh reagents. This approach significantly increases the probability of complete acylation of the free amine on the resin-bound peptide.

Coupling StrategyTypical Yield Enhancement (vs. Single Coupling)Purity Improvement (General Trend)Rationale for Use with this compound
Single CouplingBaselineBaselineStandard for easily coupled residues
Double CouplingModerate to SignificantModerate to SignificantAddresses potential steric hindrance/reactivity of the O-benzylphospho protecting group
Extended Single CouplingMinor to ModerateMinor to ModerateAlternative to double coupling, but may be less effective for very difficult couplings

Compound List

this compound

Ninhydrin

2,4,6-trinitrobenzenesulfonic acid (TNBS)

Proline

Fmoc-amino acid

Piperidine (B6355638)

DIPEA (Diisopropylethylamine)

HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

DCC (N,N′-Dicyclohexylcarbodiimide)

HOBt (1-Hydroxybenzotriazole)

OxymaPure

Fmoc-Arg(Pbf)-OH

Fmoc-His(Trt)-OH

Fmoc-Asn

Fmoc-Tyr(PO(OBzl)OH)-OH

Fmoc-Tyr(SO3nP)-OH

Fmoc-L-Tyr(Et)-OH

Challenges and Side Reactions Associated with Fmoc Tyr Hp03bzl Oh in Spps

Formation of Piperidine (B6355638) Salts during Fmoc Deprotection Steps

The standard procedure for removing the N-terminal Fmoc protecting group involves treatment with a solution of piperidine in dimethylformamide (DMF). While highly effective for Fmoc removal, piperidine can interact with acidic functionalities present in the amino acid side chains, leading to the formation of piperidine salts.

Fmoc-Tyr(HP03Bzl)-OH features a phosphotyrosine residue where the phosphate (B84403) group is protected by a benzyl (B1604629) ester (indicated by "Bzl"). This partial protection leaves an acidic proton on the phosphate moiety. During the basic conditions of Fmoc deprotection with piperidine, this acidic proton can react with piperidine to form a piperidine salt peptide.comsigmaaldrich-jp.comsigmaaldrich.com.

The formation of these piperidine salts can significantly impede subsequent coupling reactions. The salt can sequester activated amino acid derivatives or reduce their effective concentration available for acylation of the growing peptide chain. This phenomenon is particularly pronounced when multiple phosphorylated residues are present in the peptide sequence, exacerbating coupling inefficiencies sigmaaldrich-jp.comsigmaaldrich.com.

To mitigate the inhibitory effects of piperidine salt formation, a counterion exchange step can be implemented. This typically involves washing the resin-bound peptide with a solution containing a tertiary amine, such as diisopropylethylamine (DIPEA), in DMF. This process effectively replaces the piperidine counterion with a less interfering tertiary amine, thereby restoring the reactivity of the peptide-bound amine and improving subsequent coupling efficiencies peptide.comsigmaaldrich-jp.comsigmaaldrich.comsigmaaldrich.comresearchgate.netmdpi.com.

Consequences for Subsequent Amino Acid Coupling Reactions

The issues arising from piperidine salt formation directly impact the efficiency of the next critical step in the SPPS cycle: amino acid coupling.

As detailed above, the piperidine salts formed from this compound can react with the activated forms of incoming amino acids. This consumption of activated amino acid derivatives leads to a lower effective concentration available for coupling to the deprotected peptide resin. Consequently, the yield of the desired peptide bond formation is reduced, leading to incomplete coupling peptide.comsigmaaldrich-jp.comsigmaaldrich.com.

Potential for Benzylation of Other Amino Acid Residues during Cleavage

The benzyl protecting group (Bzl) on the phosphate of this compound, while offering stability during synthesis, can become a source of side reactions during the final cleavage of the peptide from the resin. This cleavage step typically employs strong acids, such as trifluoroacetic acid (TFA).

During acidolysis, benzyl protecting groups can be cleaved, generating benzyl carbocations google.com. These electrophilic species can then alkylate nucleophilic side chains of other amino acid residues present in the peptide. Residues such as cysteine, methionine, and even tyrosine itself are particularly susceptible to this benzylation side reaction peptide.comsigmaaldrich-jp.comgoogle.com. To mitigate this, scavengers like ethanedithiol (EDT) are often included in the cleavage cocktail. These scavengers react preferentially with the benzyl carbocations, thereby protecting the sensitive amino acid residues from alkylation peptide.comsigmaaldrich-jp.com.

Data Tables

The following tables summarize key findings related to the challenges and solutions discussed.

Table 1: Impact of DIPEA on Coupling Efficiency with Phosphotyrosine Derivatives

Amino Acid DerivativeCoupling ReagentDIPEA Excess (eq.)Reported Coupling YieldReference
Fmoc-Tyr(PO(OBzl)OH)-OHUronium-based2-380% sigmaaldrich-jp.com
Fmoc-Tyr(PO(OBzl)OH)-OHUronium-based3+100% sigmaaldrich-jp.com
Fmoc-Tyr(PO3H2)-OHHATU≥3Sluggish coupling sigmaaldrich-jp.com
Fmoc-Tyr(HPO3Bzl)-OHUronium-basedAdditional DIPEAImproved peptide.com

Note: While direct quantitative data for this compound with varying DIPEA is not explicitly detailed in all sources, the general principle for similar protected phosphotyrosines indicates that increased DIPEA enhances coupling efficiency.

Table 2: Common Side Reactions and Mitigation Strategies

Side ReactionCauseMitigation StrategyReference
Piperidine Salt FormationReaction of piperidine (Fmoc deprotection agent) with acidic phosphate protons in this compound.Counterion exchange with tertiary amines (e.g., DIPEA) in DMF. peptide.comsigmaaldrich-jp.comsigmaaldrich.com
Reduced Activated Amino Acid ConcentrationPiperidine salts sequester activated amino acids.Counterion exchange; Use of excess coupling reagents; Optimization of DIPEA. peptide.comsigmaaldrich-jp.comsigmaaldrich.com
Incomplete Coupling (Multi-phospho peptides)Cumulative effect of piperidine salt formation and reduced activated amino acid concentration.Counterion exchange; Increased DIPEA; Optimized coupling reagents. sigmaaldrich-jp.comsigmaaldrich.com
Benzylation of Amino Acid Residues during CleavageCleavage of benzyl protecting groups from phosphate, generating benzyl carbocations.Inclusion of scavengers (e.g., EDT) in the TFA cleavage cocktail. peptide.comsigmaaldrich-jp.com

Compound List

this compound

Piperidine

Diisopropylethylamine (DIPEA)

Trifluoroacetic acid (TFA)

Ethanedithiol (EDT)

Fmoc-Tyr(PO3H2)-OH

Fmoc-Tyr(PO3Bzl2)-OH

Fmoc-Ser(HPO3Bzl)-OH

Fmoc-Thr(HPO3Bzl)-OH

Fmoc-Tyr(PO(OBzl)OH)-OH

Protective Group Considerations and Deprotection Strategies for the Phosphobenzyl Moiety

Stability of the Benzyl (B1604629) Protecting Group during Fmoc-SPPS Cycling

The success of Fmoc-based Solid-Phase Peptide Synthesis (SPPS) hinges on the principle of orthogonality, where the side-chain protecting groups remain intact during the repeated removal of the temporary Nα-Fmoc group. altabioscience.com The benzyl group employed to protect the phosphate (B84403) of tyrosine is selected for its compatibility with this strategy.

The benzyl group on the phosphate is chemically stable under the mild basic conditions required for Fmoc group removal. sigmaaldrich.comsigmaaldrich-jp.com The standard deprotection cocktail, typically a 20% solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF), efficiently cleaves the Fmoc group via a β-elimination mechanism without affecting the acid-labile benzyl ether linkage of the phosphotyrosine side chain. altabioscience.comnih.gov This resistance is fundamental to the orthogonal protection scheme of Fmoc chemistry, ensuring that the phosphate group remains shielded throughout the elongation of the peptide chain. peptide.comnih.gov

Table 1: Stability of Common Protecting Groups to Fmoc Deprotection Conditions

Protecting Group Protected Moiety Stability to 20% Piperidine/DMF Cleavage Condition
Fmoc α-Amine Labile 20% Piperidine in DMF
Boc α-Amine or Side Chain Stable Strong Acid (e.g., TFA)
tBu (tert-butyl) Side Chain (e.g., Tyr, Ser, Asp) Stable Strong Acid (e.g., TFA)
Trt (trityl) Side Chain (e.g., Cys, His, Asn) Stable Mild to Strong Acid (e.g., TFA)
Bzl (benzyl) Side Chain (e.g., pTyr) Stable Strong Acid (e.g., TFA), Hydrogenolysis
Alloc Side Chain Stable Pd(0) catalyst
ivDde Side Chain Stable 2% Hydrazine in DMF

While the benzyl group itself is stable, the use of the mono-protected Fmoc-Tyr(PO(OBzl)OH)-OH derivative introduces a complication for the synthesis of long or multi-phosphorylated peptides. nih.gov The remaining acidic hydroxyl group on the phosphate can cause issues during peptide coupling and chain extension. sigmaaldrich-jp.com During the Fmoc removal step, the basic piperidine can form a salt with this acidic phosphate hydroxyl. sigmaaldrich-jp.com This salt formation can lead to two detrimental consequences:

Consumption of Base: Neutralization of the phosphate hydroxyl reduces the effective concentration of piperidine available for Fmoc removal, potentially leading to incomplete deprotection.

Consumption of Activated Amino Acid: The piperidinium salt on the resin can be acylated by the incoming activated amino acid during the subsequent coupling step. This side reaction consumes the expensive building block, reducing the efficiency of the desired peptide bond formation and resulting in deletion sequences. nih.gov

Methodologies for Terminal Cleavage of the Benzyl Protecting Group

Once the peptide sequence is fully assembled, the final step involves the global deprotection of all side-chain protecting groups and cleavage of the peptide from the solid support. For the phosphobenzyl group, this is typically achieved under strong acidic conditions.

The benzyl group is efficiently cleaved by strong acids such as Trifluoroacetic Acid (TFA). nih.govjst.go.jp A standard cleavage cocktail for many peptides consists of a high concentration of TFA (typically 95%), which protonates the ether oxygen, facilitating the departure of the stable benzyl cation. thermofisher.comthermofisher.com The cleavage of the benzyl group from the phosphate occurs concurrently with the removal of other acid-labile side-chain protecting groups (like tBu and Trt) and the cleavage of the peptide from most standard resins (e.g., Wang or Rink Amide resin). altabioscience.comnih.gov

The cleavage process generates highly reactive carbocations, most notably the benzyl cation. wpmucdn.com If not properly managed, these electrophilic species can re-attach to nucleophilic residues within the peptide, such as tryptophan, methionine, or cysteine, leading to undesired side products. researchgate.net A particular concern with tyrosine-containing peptides is the acid-catalyzed O-to-C migration of the benzyl group, resulting in the formation of 3-benzyltyrosine. jst.go.jp

To prevent these side reactions and ensure the integrity of the final phosphopeptide, "scavengers" are added to the TFA cleavage cocktail. wpmucdn.compolypeptide.com These are nucleophilic compounds that efficiently trap the liberated carbocations.

Common scavengers and their functions include:

Water (H₂O): Scavenges tert-butyl cations generated from tBu-protected residues. wpmucdn.com

Triisopropylsilane (B1312306) (TIS): A reducing scavenger that is highly effective at trapping trityl and other carbocations. iris-biotech.de

Thioanisole: A soft nucleophile particularly effective in preventing the benzylation of sensitive residues and assisting in the cleavage of Arg(Mtr/Pmc) groups. jst.go.jpiris-biotech.de

1,2-Ethanedithiol (EDT): A thiol-based scavenger that protects cysteine residues and helps prevent methionine oxidation. iris-biotech.deresearchgate.net

The precise composition of the cleavage cocktail must be optimized based on the specific amino acid sequence of the peptide to maximize yield and purity. iris-biotech.de

Table 2: Examples of Common TFA Cleavage Cocktails for Phosphopeptide Synthesis

Reagent Name Composition (v/v) Primary Application/Notes
Standard (Reagent K) 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT A robust, general-purpose cocktail effective for peptides containing Trp, Met, Cys, and Tyr. iris-biotech.de
TFA/TIS/H₂O 95% TFA, 2.5% TIS, 2.5% Water Suitable for simple peptides without highly sensitive residues like Cys, Met, or Trp. iris-biotech.de
TFA/Thioanisole Varies Specifically used to suppress O-to-C rearrangement of the benzyl group on tyrosine. jst.go.jp
Low-Odor (Reagent L) 88% TFA, 2% TIS, 5% DTT, 5% Water Prevents oxidation of methionine residues. iris-biotech.de

Comparative Analysis of Fmoc Tyr Hp03bzl Oh with Other Phosphotyrosine Building Blocks

Comparison with Unprotected Fmoc-Tyr(PO3H2)-OH

Fmoc-Tyr(PO3H2)-OH, also known as Fmoc-phosphotyrosine, is the simplest and most cost-effective derivative for introducing phosphotyrosine. However, its unprotected phosphate (B84403) group presents significant challenges during peptide synthesis.

Assessment of Coupling Efficiencies and Associated Challenges

The unprotected nature of the phosphate group in Fmoc-Tyr(PO3H2)-OH can lead to sluggish and incomplete coupling reactions. This is often attributed to the involvement of the free phosphate hydroxyl in the activation process, particularly with certain coupling reagents like PyBOP® (or BOP) and DIPCDI. Uronium-based coupling reagents, such as HATU, are generally found to be more effective for incorporating Fmoc-Tyr(PO3H2)-OH, often requiring higher equivalents of additives like DIPEA. In contrast, Fmoc-Tyr(HP03Bzl)-OH, which features a monobenzyl protection on the phosphate, generally exhibits improved handling and coupling efficiency compared to the unprotected form, although specific data directly comparing their coupling efficiencies in a standardized manner across multiple studies is limited. Research indicates that while Fmoc-Tyr(PO3H2)-OH can be incorporated, it often requires optimized conditions, whereas protected derivatives like this compound tend to be more reliable for routine synthesis. sigmaaldrich-jp.comnih.gov

Comparison with Fully Protected Fmoc-Tyr(PO3Bzl2)-OH

Fmoc-Tyr(PO3Bzl2)-OH is a fully protected phosphotyrosine building block where both phosphate hydroxyls are protected by benzyl (B1604629) groups. This strategy offers enhanced stability but requires specific deprotection conditions.

Advantages of Full Phosphate Protection in Coupling Reactions

Full protection of the phosphate group, as seen in Fmoc-Tyr(PO3Bzl2)-OH, generally leads to more robust coupling reactions and fewer side reactions during chain elongation. The absence of free acidic hydroxyl groups prevents interference with coupling reagents and activation processes. While this compound also benefits from partial protection, the fully protected Fmoc-Tyr(PO3Bzl2)-OH offers complete shielding of the phosphate moiety, potentially leading to higher incorporation rates and purer crude peptides in complex sequences. However, the removal of two benzyl groups requires harsher deprotection conditions, typically involving strong acids like TFA, which must be compatible with other protecting groups in the peptide sequence. rsc.orgresearchgate.net

Evaluation of Benzyl Group Lability and Potential Side Reactions

The benzyl groups in Fmoc-Tyr(PO3Bzl2)-OH are labile under acidic conditions typically used for final peptide cleavage from the resin. This deprotection strategy is well-established, but care must be taken to ensure that the benzyl groups are completely removed without causing side reactions on other amino acid side chains. In contrast, this compound has only one benzyl group, which is also removed during acidic cleavage. The lability of the benzyl group is a key feature for both derivatives, enabling their removal during the final cleavage step. Potential side reactions associated with benzyl deprotection are generally similar for both, primarily involving potential alkylation of nucleophilic residues if not carefully controlled. However, the monobenzyl protection in this compound might offer slightly milder deprotection requirements compared to the dibenzyl derivative, although both are typically removed concurrently with side-chain protecting groups. rsc.orgresearchgate.net

Comparison with Fmoc-Tyr(PO(NMe2)2)-OH

Fmoc-Tyr(PO(NMe2)2)-OH utilizes dimethylaminophosphoryl protection for the phosphate group. This protection strategy offers a different approach to phosphate shielding, with distinct deprotection mechanisms.

The Fmoc-Tyr(PO(NMe2)2)-OH building block features a fully protected phosphate group, making it stable in basic environments and highly suitable for Fmoc SPPS. rsc.org Unlike partially protected derivatives such as this compound, the dimethylaminophosphoryl group shields both phosphate hydroxyls, preventing interference during coupling reactions and avoiding issues like piperidine (B6355638) salt formation or pyrophosphate formation. nih.govrsc.org The deprotection of the dimethylaminophosphoryl group typically involves a two-step process, which can be advantageous for orthogonal protection strategies. While this compound relies on the lability of the benzyl group under acidic conditions for deprotection, the dimethylaminophosphoryl group offers an alternative deprotection pathway that might be beneficial in specific synthetic schemes where acid sensitivity is a concern. However, the specific coupling efficiencies and potential side reactions of Fmoc-Tyr(PO(NMe2)2)-OH compared to this compound are less extensively documented in direct comparative studies. Generally, fully protected derivatives like Fmoc-Tyr(PO(NMe2)2)-OH are designed to offer superior performance in terms of incorporation and purity due to the complete absence of reactive phosphate functionalities during synthesis. nih.govrsc.org

Benefits of Full Phosphate Protection on Coupling and Side Reaction Mitigation

The fully protected phosphate group in this compound, typically a phosphodiamidate, offers distinct advantages over partially protected or unprotected phosphotyrosine derivatives. Unlike Fmoc-Tyr(PO(OBzl)OH)-OH, which features a monobenzyl ester, or Fmoc-Tyr(PO3H2)-OH with an unprotected phosphate, the phosphodiamidate in this compound is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine) sigmaaldrich-jp.comiris-biotech.desigmaaldrich.com. This stability prevents the formation of unwanted piperidine salts and subsequent acylation of the activated amino acid, a common issue with partially protected derivatives that can lead to reduced coupling efficiency and incomplete reactions, especially in peptides with multiple phosphorylated residues sigmaaldrich-jp.comiris-biotech.de.

Furthermore, the full protection eliminates the potential for pyrophosphate formation, which has been observed with unprotected phosphotyrosine sigmaaldrich-jp.com. This compound also exhibits improved solubility properties sigmaaldrich-jp.comuinjkt.ac.id, facilitating its use in automated synthesizers and improving coupling yields. It can be introduced using any standard coupling method, including PyBOP®/DIPEA, TBTU/DIPEA, and DIPCDI/HOBt, without the need for specialized reagents or increased excesses often required for less protected counterparts sigmaaldrich-jp.comuinjkt.ac.id.

Phosphotyrosine DerivativePhosphate ProtectionCoupling EfficiencySide Reactions (e.g., Piperidine Interaction)SolubilityCompatibility with Standard Coupling
This compoundFull (Phosphodiamidate)HighMinimalImprovedHigh
Fmoc-Tyr(PO(OBzl)OH)-OHPartial (Monobenzyl)Moderate to SluggishSalt formation, AcylationModerateRequires optimized conditions
Fmoc-Tyr(PO3H2)-OHUnprotectedSluggishPyrophosphate formationLowRequires optimized conditions

Methodologies for Phosphotyrosine Regeneration from Phosphodiamidate

The regeneration of the free phosphotyrosine residue from the phosphodiamidate protecting group in this compound is typically achieved through acid-catalyzed hydrolysis. This deprotection step is usually performed concurrently with the cleavage of the peptide from the solid support and the removal of other acid-labile side-chain protecting groups.

A common method involves treating the peptidyl resin with a cleavage cocktail containing trifluoroacetic acid (TFA), water, and scavengers such as triisopropylsilane (B1312306) (TIS). Specifically, a mixture of TFA/TIS/water (95:2.5:2.5) applied for approximately 3 hours can effect deprotection sigmaaldrich-jp.com. Alternatively, adding 10% water to the standard TFA cleavage solution and allowing the mixture to stand overnight can also achieve the hydrolysis of the phosphodiamidate sigmaaldrich-jp.com. Another reported method utilizes 90% aqueous TFA for regeneration uinjkt.ac.id. These acidic conditions efficiently cleave the phosphodiamidate, yielding the free phosphotyrosine residue without generating reactive cationic species that could lead to alkylation by-products sigmaaldrich-jp.com.

Protected Phosphotyrosine DerivativeDeprotection MethodReagents/ConditionsNotes
Fmoc-Tyr(PO(NMe2)2)-OH (this compound)Acid-catalyzed hydrolysisTFA/TIS/Water (95:2.5:2.5) for 3h sigmaaldrich-jp.comCleavage and deprotection occur simultaneously.
10% Water in TFA, overnight sigmaaldrich-jp.comCan be performed during standard cleavage.
90% Aqueous TFA uinjkt.ac.idEfficient regeneration of phosphotyrosine.
Fmoc-Tyr(PO(OBzl)OH)-OHAcidolysis (Benzyl ester hydrolysis)Standard TFA cleavage (e.g., 95% TFA)Benzyl groups are typically removed during standard TFA cleavage.

Comparison with Other Tyrosine Derivatives for Site-Specific Modification

Fmoc-Tyr(tBu)-OH in General Tyrosine Protection

Fmoc-Tyr(tBu)-OH utilizes a tert-butyl (tBu) ether to protect the phenolic hydroxyl group of tyrosine iris-biotech.desigmaaldrich.compeptide.comnih.gov. This derivative is a cornerstone of the widely adopted Fmoc/tBu orthogonal protection strategy, where the Fmoc group is removed by base (piperidine) and the tBu group is removed by acid (TFA) during final cleavage iris-biotech.desemanticscholar.org. Fmoc-Tyr(tBu)-OH is primarily used to prevent unwanted acylation of the tyrosine hydroxyl group during peptide chain elongation, which can occur with unprotected tyrosine and lead to side products peptide.comcaymanchem.com.

In contrast to this compound, which specifically protects the phosphate moiety of phosphotyrosine, Fmoc-Tyr(tBu)-OH provides general protection for the tyrosine hydroxyl. While effective for standard tyrosine incorporation, it does not facilitate the introduction of phosphorylated tyrosine itself.

Tyrosine DerivativeSide Chain ProtectionPrimary UseOrthogonality (with Fmoc)Deprotection Conditions (Side Chain)
This compoundPhosphodiamidateIntroduction of phosphorylated tyrosineOrthogonalAcid hydrolysis (TFA-based)
Fmoc-Tyr(tBu)-OHtert-Butyl etherGeneral protection of tyrosine hydroxyl to prevent acylationOrthogonalAcidolysis (TFA-based)
Fmoc-Tyr(Clt)-OH2-Chlorotrityl etherOn-resin derivatization, peptide fragment synthesisOrthogonalMild acid (1% TFA in DCM)
Fmoc-Tyr(SO3nP)-OHNeopentyl sulfate (B86663)Introduction of sulfotyrosineOrthogonalAzide (B81097) or Ammonium (B1175870) Acetate (B1210297)

Fmoc-Tyr(Clt)-OH for On-Resin Derivatization Strategies

Fmoc-Tyr(Clt)-OH incorporates a 2-chlorotrityl (Clt) protecting group on the tyrosine hydroxyl iris-biotech.de. The Clt group is known for its acid lability, allowing for selective removal under mild acidic conditions (e.g., 1% TFA in dichloromethane) while leaving other acid-labile protecting groups, such as tert-butyl, intact iris-biotech.de. This characteristic makes Fmoc-Tyr(Clt)-OH particularly useful for on-resin derivatization strategies, where specific side chains need to be modified after peptide assembly but before final cleavage iris-biotech.de. For instance, the deprotected hydroxyl can be subsequently phosphorylated or sulfated directly on the resin iris-biotech.de.

While both this compound and Fmoc-Tyr(Clt)-OH are used in Fmoc SPPS, their primary applications differ. This compound is designed to introduce a pre-phosphorylated residue, whereas Fmoc-Tyr(Clt)-OH is used to protect the hydroxyl group of a standard tyrosine residue, enabling subsequent site-specific modifications on the resin.

Analogous Approaches for Sulfotyrosine Peptides using Fmoc-Tyr(SO3nP)-OH

The synthesis of sulfotyrosine-containing peptides presents challenges analogous to those encountered with phosphotyrosine peptides, primarily due to the lability of the sulfate ester under standard acidic cleavage conditions sigmaaldrich.comnih.gov. Fmoc-Tyr(SO3nP)-OH, which employs a neopentyl (nP) group to protect the sulfate moiety, has emerged as a robust building block for this purpose sigmaaldrich.comsigmaaldrich-jp.comiris-biotech.de.

The nP group is stable to piperidine (used for Fmoc removal) and TFA (used for cleavage), allowing for standard Fmoc SPPS protocols sigmaaldrich.comsigmaaldrich-jp.com. Post-cleavage, the nP group can be selectively removed using nucleophilic reagents like sodium azide or ammonium acetate sigmaaldrich.comsigmaaldrich-jp.comiris-biotech.de. This strategy mirrors the approach taken with this compound, where a stable protecting group is employed for the modified residue, with a specific deprotection step performed after the main peptide chain is assembled and cleaved. Both derivatives facilitate the synthesis of peptides with crucial post-translational modifications that are otherwise prone to degradation during conventional peptide synthesis procedures.

Modified Tyrosine DerivativeModification TypeProtecting GroupStability to Fmoc Deprotection (Piperidine)Stability to Cleavage (TFA)Deprotection Method (Post-Cleavage)Primary Application
This compoundPhosphorylationPhosphodiamidateStableStableAcid hydrolysisIntroduction of phosphorylated tyrosine
Fmoc-Tyr(SO3nP)-OHSulfationNeopentyl sulfateStableStableAzide or Ammonium AcetateIntroduction of sulfotyrosine

Compound List:

this compound (also referred to as Fmoc-Tyr(PO(NMe2)2)-OH)

Fmoc-Tyr(PO(OBzl)OH)-OH

Fmoc-Tyr(PO3H2)-OH

Fmoc-Tyr(tBu)-OH

Fmoc-Tyr(Clt)-OH

Fmoc-Tyr(SO3nP)-OH

Applications of Phosphopeptides Synthesized Using Fmoc Tyr Hp03bzl Oh in Biochemical Research

Synthesis of Peptide Libraries for Binding Affinity Studies

Beyond single-peptide functional studies, Fmoc-Tyr(HP03Bzl)-OH is a valuable component in the construction of combinatorial peptide libraries. These libraries offer a powerful means to discover novel ligands and probe complex biological interactions.

The development of diverse peptide libraries is a cornerstone of modern drug discovery and biochemical research. This compound can be readily incorporated into these libraries, allowing for the creation of collections of peptides that present stable phosphotyrosine mimics. Such libraries are ideally suited for high-throughput screening (HTS) platforms, where they can be rapidly screened against a multitude of biological targets, including proteins, enzymes, and cellular receptors nih.govnih.gov. The inclusion of phosphotyrosine mimics ensures that the screening process can specifically identify peptides that engage with phosphorylation-dependent binding sites or modulate phosphorylation-related cellular processes. This approach accelerates the identification of lead compounds and molecular probes for further investigation.

The ability to generate peptide libraries with stable phosphotyrosine residues using this compound significantly enhances the discovery and development of high-affinity ligands. By systematically exploring sequence space and incorporating the phosphotyrosine mimic, researchers can identify peptides that bind with high specificity and affinity to target molecules. This strategy has been employed to discover novel protein-binding ligands, including those that target specific signaling proteins like AKT1 and ABL1, achieving nanomolar affinities nih.gov. The stable nature of the phosphotyrosine mimic in these peptides contributes to their robustness and reliability in binding assays, facilitating affinity maturation and the optimization of lead candidates for potential therapeutic applications. The systematic exploration of phosphopeptide libraries offers a direct route to identifying molecules that can modulate complex biological pathways.

Analytical Validation of Fmoc Tyr Hp03bzl Oh Incorporation and Phosphopeptide Purity

Spectroscopic Methods for Structural Characterization

Spectroscopic methods are indispensable for the detailed structural elucidation of phosphopeptides, confirming the presence of the phosphate (B84403) group and the integrity of the peptide backbone.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Phosphopeptide Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed atomic-level information about the structure of phosphopeptides. Three key nuclei are typically observed: ³¹P, ¹H, and ¹³C.

³¹P NMR Spectroscopy: The most direct method for confirming the successful incorporation of the phosphate group is ³¹P NMR spectroscopy. The chemical shift of the phosphorus atom is highly sensitive to its electronic environment. For a phosphotyrosine residue with a benzyl (B1604629) protecting group, the ³¹P chemical shift is expected to be distinct from that of an unprotected phosphotyrosine or other phosphate-containing species. The ³¹P NMR spectrum of a peptide containing Tyr(PO(OBzl)OH) would typically exhibit a singlet in a specific region. For comparison, the ³¹P chemical shift of unprotected phosphotyrosine in a model peptide has been reported to be pH-dependent, with values around -3.8 ppm at pH 4.0 and 0.2 ppm at pH 8.0. The presence of the electron-withdrawing benzyl group would be expected to shift this value. For instance, dibenzyl phosphate exhibits a ³¹P chemical shift that can be used as a reference point to predict the approximate chemical shift for the benzyl-protected phosphotyrosine side chain.

¹H NMR Spectroscopy: ¹H NMR provides detailed information about the peptide's structure and the presence of the benzyl protecting group. The incorporation of the phosphotyrosine moiety leads to characteristic shifts in the resonances of the tyrosine residue's protons. For example, phosphorylation can cause significant shifts in the amide, alpha-proton, beta-proton, and aromatic delta and epsilon proton resonances of the tyrosine residue. The benzyl group will introduce additional aromatic signals in the spectrum, typically between 7.2 and 7.4 ppm, and a characteristic signal for the benzylic methylene (B1212753) protons (CH₂), usually a doublet due to coupling with the phosphorus atom, appearing around 5.0 ppm.

¹³C NMR Spectroscopy: ¹³C NMR complements ¹H and ³¹P NMR by providing information on the carbon skeleton of the phosphopeptide. The chemical shifts of the carbon atoms in the tyrosine ring and the peptide backbone can be affected by phosphorylation and the presence of the benzyl group, providing further structural confirmation.

Table 1: Representative NMR Data for a Model Phosphopeptide Containing a Benzyl-Protected Phosphotyrosine Residue This table presents hypothetical yet representative NMR data based on published values for similar structures, illustrating the expected chemical shifts.

Nucleus Assignment Chemical Shift (ppm) Multiplicity Coupling Constant (J)
³¹PTyr-PO(OBzl)OH~ -1.0 to -5.0s-
¹HBenzyl-CH₂~ 5.0 - 5.2d~ 8 Hz (³JHP)
¹HBenzyl-Ar-H~ 7.2 - 7.4m-
¹HTyr-Ar-H~ 6.9 - 7.2m-
¹HTyr-αH~ 4.5 - 4.7m-
¹HTyr-βH~ 2.9 - 3.1m-
¹³CBenzyl-CH₂~ 68 - 70--
¹³CBenzyl-Ar-C~ 127 - 136--
¹³CTyr-Ar-C~ 115 - 155--
¹³CTyr-αC~ 54 - 56--
¹³CTyr-βC~ 36 - 38--

Mass Spectrometry for Molecular Mass and Sequence Confirmation

Mass spectrometry (MS) is a crucial tool for verifying the molecular weight and confirming the amino acid sequence of the synthesized phosphopeptide. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most commonly used ionization techniques for peptide analysis.

Tandem mass spectrometry (MS/MS) is employed for sequence verification. In this technique, the protonated peptide ion is isolated and fragmented, typically through collision-induced dissociation (CID). The resulting fragment ions (b- and y-ions) are then analyzed to deduce the amino acid sequence.

A hallmark of phosphopeptide fragmentation in CID is the neutral loss of phosphoric acid (H₃PO₄), which corresponds to a mass difference of 98 Da, or the loss of HPO₃, corresponding to a mass difference of 80 Da. The observation of this neutral loss from the parent ion or from fragment ions containing the phosphotyrosine residue provides strong evidence for successful phosphorylation. The presence of the benzyl group will be reflected in the increased mass of the tyrosine residue. The specific fragmentation pattern can definitively locate the position of the phosphotyrosine within the peptide sequence.

**Table 2: Expected Mass Spectrometry Data for a Hypothetical Phosphopeptide (Ac-Gly-Tyr(PO(OBzl)OH)-Ala-NH₂) **

Analysis Parameter Expected Value
MS [M+H]⁺ (Monoisotopic)551.19
MS/MS Fragment Ion Expected m/z
b₂219.08
y₁90.06
y₂402.13
y₂ - 98304.13
[M+H]⁺ - 98453.19
[M+H]⁺ - 188 (loss of Bzl-OH + H₃PO₄)363.19

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are essential for both the purification of the crude phosphopeptide after synthesis and for the final assessment of its purity.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-performance liquid chromatography (HPLC) is the primary technique used for the analysis and purification of synthetic phosphopeptides. Reversed-phase HPLC (RP-HPLC) is the most common mode, where separation is based on the hydrophobicity of the peptides.

Analytical HPLC is used to assess the purity of the final product. A small amount of the sample is injected onto a narrow-bore analytical column, and the components are separated using a gradient of an organic solvent (typically acetonitrile) in an aqueous mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA). The eluting peptides are detected by UV absorbance, usually at 214 nm and 280 nm. The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Preparative HPLC is used to purify the target phosphopeptide from the crude synthetic mixture. Larger columns with the same stationary phase as the analytical column are used to handle larger sample loads. The fractions corresponding to the desired peptide are collected, and the solvent is removed to yield the purified product.

Optimized Chromatographic Conditions for Phosphopeptide Separation

The separation of phosphopeptides by RP-HPLC can be challenging due to their increased polarity compared to their non-phosphorylated counterparts. The benzyl protecting group on the phosphate of Fmoc-Tyr(HP03Bzl)-OH increases the hydrophobicity of the modified residue, which can aid in retention on the reversed-phase column.

Optimization of the chromatographic conditions is crucial for achieving good resolution and purity. Key parameters to optimize include:

Stationary Phase: C18 columns are the most widely used for peptide separations.

Mobile Phase: A common mobile phase system consists of water with 0.1% TFA (Solvent A) and acetonitrile (B52724) with 0.1% TFA (Solvent B). The TFA acts as an ion-pairing agent, improving peak shape.

Gradient: A linear gradient of increasing acetonitrile concentration is typically employed. The steepness and duration of the gradient are optimized to achieve the best separation of the target phosphopeptide from impurities, such as deletion sequences or incompletely deprotected peptides.

pH: The pH of the mobile phase can significantly affect the retention and selectivity of phosphopeptides. While acidic conditions with TFA are common, exploring different pH values can sometimes improve separation.

Table 3: Example of Optimized HPLC Conditions for the Analysis and Purification of a Phosphopeptide Synthesized with this compound

Parameter Analytical HPLC Preparative HPLC
Column C18, 4.6 x 150 mm, 3.5 µmC18, 21.2 x 250 mm, 10 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Gradient 5-65% B over 30 min10-50% B over 40 min
Flow Rate 1.0 mL/min20.0 mL/min
Detection 214 nm, 280 nm220 nm
Column Temperature 25°C25°C

Advanced Research Directions and Future Perspectives in Phosphopeptide Synthesis

Development of Novel Protecting Group Strategies for Tyrosine Phosphorylation

The success of phosphopeptide synthesis hinges on the careful selection and management of protecting groups for the phosphate (B84403) moiety. The ideal protecting group must be stable throughout the synthesis cycles yet readily removable during the final cleavage step without causing side reactions. biosynth.com

Innovations Aimed at Enhancing Stability and Reducing Side Reactions

The monobenzyl (Bzl) protecting group, as seen in Fmoc-Tyr(PO(OBzl)OH)-OH, is widely used due to its relative stability and removal under standard acidolytic conditions (e.g., with trifluoroacetic acid, TFA). sigmaaldrich.comnih.gov Despite its popularity, the partially protected phosphate can lead to complications.

Challenges and Innovations:

Piperidine (B6355638) Lability: While generally stable, benzyl (B1604629) groups can be partially susceptible to cleavage by the piperidine solution used for Fmoc-group removal during SPPS. thieme-connect.de This premature deprotection can expose the phosphate group, leading to subsequent side reactions.

Coupling Issues: The free hydroxyl on the partially protected phosphate can interfere with the activation process during coupling, leading to sluggish reactions and reduced yields. sigmaaldrich.comsigmaaldrich-jp.com To overcome this, uronium-based coupling reagents like HATU are often employed, along with an increased excess of a non-nucleophilic base such as diisopropylethylamine (DIPEA). sigmaaldrich.comsigmaaldrich-jp.com

Salt Formation: The exposed phosphate hydroxyl can form salts with piperidine after Fmoc deprotection. This can reduce the effective concentration of the subsequent activated amino acid, leading to incomplete coupling, a significant problem when synthesizing peptides with numerous phosphorylated residues. sigmaaldrich.com

Alternative Protecting Groups: To address these stability issues, researchers have explored fully protected phosphate triesters using groups like tert-butyl (tBu) or methyl (Me). However, these can also be problematic; methyl groups may be partially lost during repeated piperidine treatments, and fully protected phosphotriesters of serine and threonine are prone to β-elimination. sigmaaldrich.comthieme-connect.de More advanced protecting groups, such as the 2-(methyldiphenylsilyl)ethyl (Mdpse) group, have been developed to offer greater stability and cleaner deprotection. thieme-connect.de

The following table compares common protecting group strategies for the phosphate moiety of tyrosine.

Protecting Group StrategyDerivative ExampleAdvantagesDisadvantages & Side ReactionsMitigation Strategies
Mono-Protected (Diester) Fmoc-Tyr(PO(OBzl)OH)-OHMost commonly used, commercially available. sigmaaldrich.comSluggish coupling; piperidine salt formation can inhibit subsequent couplings. sigmaaldrich.comUse uronium coupling reagents (HATU) with excess DIPEA; perform piperidine counterion exchange. sigmaaldrich.comsigmaaldrich-jp.com
Unprotected Fmoc-Tyr(PO₃H₂)-OHCost-effective; no protecting group removal needed. sigmaaldrich.comsigmaaldrich-jp.comVery sluggish coupling; risk of pyrophosphate formation between adjacent residues. sigmaaldrich.comsigmaaldrich-jp.comUse HATU with at least 3 equivalents of DIPEA; piperidine counterion exchange is critical. sigmaaldrich-jp.com
Fully Protected (Triester) Fmoc-Tyr(PO(OBzl)₂)-OHImproved solubility and coupling efficiency. thieme-connect.denih.govPartial loss of benzyl groups during repeated piperidine treatments. nih.govUse phosphonium/uronium coupling reagents to prevent amidation of the deprotected phosphorodiester. thieme-connect.de
Amide Protected Fmoc-Tyr(PO(NMe₂)₂)-OHAvoids side reactions associated with acidic phosphate hydroxyls; standard coupling methods can be used. sigmaaldrich.comRequires specific acid-catalyzed hydrolysis for deprotection after cleavage. sigmaaldrich.comStandard TFA cleavage conditions are usually sufficient for hydrolysis. sigmaaldrich.com

Facilitating the Synthesis of Increasingly Complex Phosphopeptide Architectures

The synthesis of peptides with multiple phosphorylation sites, especially in close proximity, is a major synthetic challenge. researchgate.netnih.gov These complex architectures are crucial for studying biological mechanisms where phosphorylation patterns, or "barcodes," dictate protein function. rsc.org

Building blocks like Fmoc-Tyr(PO(OBzl)OH)-OH are fundamental to the "building block approach," where pre-phosphorylated amino acids are sequentially added to the peptide chain. This method is generally preferred over "global phosphorylation" (phosphorylating the peptide after assembly) because it avoids side reactions and ensures precise placement of the phosphate group. researchgate.netresearchgate.net

However, synthesizing these complex molecules is fraught with difficulties:

Steric Hindrance and Repulsion: The bulky, negatively charged protected phosphate groups can cause steric hindrance and electrostatic repulsion, which significantly decreases coupling efficiency and yields. biorxiv.orgnih.gov

Aggregation: As the protected peptide chain elongates, it can become poorly soluble in organic solvents, leading to aggregation and incomplete reactions. nih.gov

Methodological Advancements for Overcoming Synthetic Challenges

To address the difficulties in synthesizing complex phosphopeptides, significant advancements have been made in synthetic protocols and technologies.

Strategies to Minimize Pyrophosphate Formation in Multi-Phosphorylated Systems

Pyrophosphate formation is a notable side reaction that can occur when synthesizing peptides with adjacent phosphotyrosine residues, particularly when using building blocks with unprotected phosphate groups like Fmoc-Tyr(PO₃H₂)-OH. sigmaaldrich.comsigmaaldrich-jp.com This occurs when the phosphate group of one residue attacks the activated carboxyl group of the incoming amino acid, or attacks an adjacent activated phosphate group, forming a pyrophosphate linkage instead of a peptide bond.

Mitigation Strategies:

Use of Fully Protected Building Blocks: Employing phosphotriester derivatives like Fmoc-Tyr(PO(OBzl)₂)-OH or phosphodiamidates like Fmoc-Tyr(PO(NMe₂)₂)-OH can prevent this side reaction by masking the reactive phosphate hydroxyls. sigmaaldrich.comthieme-connect.de

Optimized Coupling Conditions: Using highly efficient coupling reagents and carefully controlling stoichiometry and reaction times can favor peptide bond formation over pyrophosphate formation.

Aqueous Phosphorylation: Recent methods have explored one-pot pyrophosphorylation in an aqueous medium using reagents like diamidophosphate (DAP), which can selectively act on a monophosphorylated peptide precursor under mild conditions, avoiding the need for protecting groups altogether. nih.gov

Improving Overall Synthesis Efficiency and Yields of Phosphopeptides

Microwave-Assisted SPPS (MW-SPPS): Applying microwave energy can accelerate both the coupling and deprotection steps by heating the reaction mixture. biorxiv.orgresearchgate.net This increased reaction rate helps drive difficult couplings to completion and can improve the purity of the crude product. rsc.orgresearchgate.net

High-Efficiency SPPS (HE-SPPS): Recent developments focus on minimizing waste and time. This can involve eliminating some washing steps and using highly efficient carbodiimide-based activation. researchgate.net

High-Shear Mixing: Challenging the long-held assumption that resin beads are fragile, recent studies have shown that high-speed overhead stirring (>1000 RPM) dramatically improves diffusion and heat transfer rates. digitellinc.com This enhances reaction efficiency, allowing for the use of fewer reagent excesses and leading to faster, more economical syntheses. digitellinc.com

Optimized Deprotection: For multi-phosphorylated peptides, standard Fmoc deprotection with 20% piperidine can be too harsh. A strategy using a very low concentration of a stronger base, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), for a very short time (e.g., 0.5% DBU for 10 seconds) can effectively remove the Fmoc group while minimizing side reactions. nih.govacs.org

The table below illustrates the impact of advanced synthetic methods on the synthesis of multi-phosphorylated peptides (MPPs).

Peptide Sequence (Example)Synthesis MethodCrude Purity (%)Overall Yield (%)Synthesis Time
B2R-5p (5 phospho-sites)MW-Assisted MethodLow/Not ReportedLow/Not ReportedHours
B2R-5p (5 phospho-sites)AMPS (Accelerated)13.7%Not specified, but 2.5 mg isolated21 minutes
General MPPs (4+ phospho-sites)AMPS (Accelerated)7.7% - 37.2%3.6% - 33.6%Minutes per cycle

Data adapted from studies on Accelerated Multiphosphorylated Peptide Synthesis (AMPS), which utilizes high temperature and optimized deprotection. acs.org

Emerging Applications of Synthetic Phosphopeptides in Biochemical Sciences

The availability of high-purity synthetic phosphopeptides has revolutionized the study of cellular signaling. nih.gov These tools provide homogeneous samples with precisely defined phosphorylation sites, which is impossible to achieve through biological expression systems. nih.gov

Studying Kinases and Phosphatases: Synthetic phosphopeptides are crucial substrates for in vitro assays to determine the substrate specificity and kinetics of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs). nih.govumn.edu

Kinase Inhibitor Screening: They are used in high-throughput screening platforms to identify and characterize potential drug candidates that inhibit kinase activity. rsc.orguu.nlrsc.org Libraries of synthetic peptides can be used to rapidly probe the sequence specificity of kinases and the efficacy of inhibitors. nih.gov

Probing Protein-Protein Interactions: Phosphotyrosine residues are recognized by specific binding domains, most notably the Src Homology 2 (SH2) and Phosphotyrosine Binding (PTB) domains. Synthetic phosphopeptides are essential for studying the binding affinity and specificity of these interactions, which are critical for assembling signaling complexes. nih.govresearchgate.net

Antibody Generation and Characterization: Phospho-specific antibodies are vital research tools. Synthetic phosphopeptides are used as antigens to generate antibodies that can specifically recognize a protein only when it is phosphorylated at a particular site. researchgate.net

Phosphoproteomics Standards: Large libraries of synthetic phosphopeptides serve as invaluable reference standards in mass spectrometry-based phosphoproteomics. researchgate.net They help calibrate retention times and fragmentation patterns, improving the accuracy and confidence of phosphosite identification in complex biological samples. researchgate.net

Compound Reference Table

Abbreviation / Common NameFull Chemical Name
Fmoc-Tyr(PO(OBzl)OH)-OHN-α-(9-Fluorenylmethyloxycarbonyl)-O-(benzylphosphono)-L-tyrosine
TFATrifluoroacetic acid
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate
DIPEAN,N-Diisopropylethylamine
DBU1,8-Diazabicyclo[5.4.0]undec-7-ene
Fmoc-Tyr(PO₃H₂)-OHN-α-(9-Fluorenylmethyloxycarbonyl)-O-phospho-L-tyrosine
Fmoc-Tyr(PO(OBzl)₂)-OHN-α-(9-Fluorenylmethyloxycarbonyl)-O-(dibenzylphosphono)-L-tyrosine
Fmoc-Tyr(PO(NMe₂)₂)-OHN-α-(9-Fluorenylmethyloxycarbonyl)-O-(bis(dimethylamino)phosphinyl)-L-tyrosine
DAPDiamidophosphate

Role in Mechanistic Enzymatic Investigations and Kinase Inhibitor Design

The synthesis of phosphopeptides using building blocks like Fmoc-Tyr(HPO3Bzl)-OH is fundamental to advancing the study of enzyme kinetics and the rational design of specific enzyme inhibitors. peptide.com These synthetic peptides serve as invaluable tools for probing the mechanisms of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs), the enzymes that respectively write and erase phosphorylation marks on tyrosine residues. sigmaaldrich-jp.comnih.gov

In mechanistic enzymatic investigations, phosphopeptides synthesized with Fmoc-Tyr(HPO3Bzl)-OH act as well-defined substrates. nbinno.com This allows researchers to study the kinetics of specific kinases and phosphatases in controlled in vitro settings. peptide.comresearchgate.net By systematically varying the peptide sequence surrounding the phosphotyrosine residue, investigators can determine the substrate specificity of these enzymes, shedding light on how they recognize and process their targets within the cell. nih.gov Detailed kinetic and mechanistic analyses, facilitated by these synthetic substrates, have been crucial in revealing the common chemical mechanisms for phosphate hydrolysis among the PTP superfamily and identifying the roles of essential amino acid residues in catalysis. nih.gov

The development of kinase inhibitors is a significant area of drug discovery, particularly for targeted cancer therapies. frontiersin.orgnih.gov Fmoc-Tyr(HPO3Bzl)-OH contributes to this field by enabling the creation of phosphopeptides that can mimic the natural substrates of kinases. nbinno.com These peptide analogues are used in high-throughput screening campaigns to identify small molecules that can block kinase activity. Furthermore, the phosphopeptides themselves can be modified to act as competitive inhibitors, providing templates for the design of more potent and selective non-peptide drugs. nih.gov This structured approach to inhibitor design, which relies on understanding the precise interactions between a kinase and its substrate, is a cornerstone of modern medicinal chemistry. frontiersin.orgnih.gov

Table 1: Applications of Fmoc-Tyr(HPO3Bzl)-OH in Enzymatic Studies

Application Area Specific Use Research Outcome
Mechanistic Enzymology Synthesis of specific phosphopeptide substrates Elucidation of kinase/phosphatase kinetics and substrate specificity. peptide.comnih.gov
Probing enzyme active sites Understanding the roles of key catalytic residues. nih.gov
Kinase Inhibitor Design Creation of substrate mimics for screening assays Discovery of new small-molecule kinase inhibitors. nbinno.comnih.gov

Contribution to a Deeper Understanding of Protein-Protein Interaction Networks and Signalosomes

Tyrosine phosphorylation is a critical mechanism for controlling cellular processes, largely by mediating the assembly of protein complexes. nih.govresearchgate.net The phosphorylation of a tyrosine residue can create a specific docking site for other proteins, particularly those containing phosphotyrosine-binding domains such as the Src Homology 2 (SH2) and Phosphotyrosine-Binding (PTB) domains. nih.govnih.gov These domains act as "readers" of the phosphorylation signal, recruiting specific proteins to the site of phosphorylation and thereby propagating the signal downstream. nih.govresearchgate.net

The use of Fmoc-Tyr(HPO3Bzl)-OH to synthesize peptides containing phosphotyrosine at defined positions is a powerful technique for dissecting these phosphorylation-dependent protein-protein interactions (PPIs). nih.gov These synthetic phosphopeptides can be used as bait in affinity purification experiments to identify previously unknown binding partners from cell lysates. nih.gov This approach has been instrumental in mapping the complex web of interactions that make up cellular signaling networks. nih.govnih.gov By understanding which proteins are recruited to specific phosphotyrosine sites, researchers can piece together the pathways that control cell proliferation, differentiation, and apoptosis.

This methodology is also crucial for studying "signalosomes," which are large, dynamic multi-protein complexes that assemble at activated receptors or other signaling hubs to integrate and transmit cellular signals. researchgate.net The formation and function of these signalosomes are often critically dependent on a cascade of tyrosine phosphorylation events. Synthetic phosphopeptides mimicking key docking sites within a signalosome allow researchers to study the assembly of these complexes in a controlled manner. They can investigate the hierarchy of protein recruitment, the stoichiometry of the components, and how perturbations, such as mutations found in disease, affect the integrity and function of the signalosome. researchgate.net This detailed molecular understanding, enabled by tools like Fmoc-Tyr(HPO3Bzl)-OH, provides deep insights into the logic of cellular communication and how it becomes dysregulated in diseases like cancer. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
Fmoc-Tyr(HPO3Bzl)-OH

Q & A

Basic Research Questions

Q. What are the key considerations for incorporating Fmoc-Tyr(HP03Bzl)-OH into solid-phase peptide synthesis (SPPS)?

  • Methodological Answer :

  • Use Fmoc-based SPPS protocols with coupling agents like HOBt/DIC or HATU for activation.
  • Monitor coupling efficiency via Kaiser tests or ninhydrin assays to ensure complete amino acid incorporation.
  • Store the compound at 2–8°C to prevent degradation, as higher temperatures may compromise the HP03Bzl protecting group .
  • Verify purity via HPLC (≥95.0%) and reference the Certificate of Analysis (CoA) for batch-specific data .

Q. How should solubility challenges of this compound be addressed during peptide synthesis?

  • Methodological Answer :

  • Prepare stock solutions in DMF or DCM at concentrations ≤50 mM. Ensure clarity by sonicating or warming to 37°C briefly.
  • For in vivo applications, use biocompatible solvents (e.g., saline with ≤10% DMSO) and filter through a 0.22-μm membrane to remove particulates .
  • Avoid aqueous buffers unless explicitly validated, as the compound may precipitate in polar solvents.

Q. What analytical techniques confirm the structural integrity of this compound during synthesis?

  • Methodological Answer :

  • Use HPLC-MS to verify molecular weight and detect impurities.
  • 1H NMR (e.g., δ 7.20 ppm for sulfated tyrosine aromatic protons) can confirm sulfation and side-chain protection .
  • Compare retention times against reference standards from reliable suppliers (e.g., Novabiochem®) .

Advanced Research Questions

Q. How can the stability of the HP03Bzl protecting group be maintained during Fmoc deprotection?

  • Methodological Answer :

  • Replace traditional piperidine with 2% DBU in DMF for Fmoc removal. DBU minimizes side reactions (e.g., O-phosphate monodealkylation) that degrade the HP03Bzl group .
  • Limit deprotection time to ≤20 minutes and monitor via UV absorbance at 301 nm (Fmoc release).

Q. What strategies optimize coupling efficiency of this compound in sterically hindered peptide sequences?

  • Methodological Answer :

  • Use double coupling with extended reaction times (1–2 hours per cycle).
  • Elevate temperature to 40–50°C to enhance reagent mobility in the resin matrix.
  • Employ HATU/DIEA as a coupling system for improved activation of bulky residues .

Q. How does the choice of sulfation protecting groups (e.g., HP03Bzl vs. nP) impact peptide functionality?

  • Methodological Answer :

  • HP03Bzl (benzyl-type) : Requires strong acidolysis (e.g., HF or TFA/scavengers) for removal, which may degrade acid-sensitive peptides. Ideal for stable sulfation in harsh conditions .
  • nP (nitrophenyl) : Cleaved under milder acidic conditions (e.g., 50% TFA), preserving acid-labile residues. However, incomplete deprotection may occur, necessitating post-synthesis purification .

Q. What precautions are necessary when handling this compound under anhydrous conditions?

  • Methodological Answer :

  • Conduct synthesis in an argon/nitrogen atmosphere to prevent moisture absorption.
  • Use pre-dried solvents (DMF, DCM) stored over molecular sieves.
  • Equip labs with flammable storage cabinets and avoid open flames due to the compound’s low flash point .

Key Research Findings

  • Sulfation Efficiency : NMR and MS data confirm that HP03Bzl-protected tyrosine achieves >90% sulfation in model peptides like thrombin-binding sequences .
  • Coupling Optimization : HATU/DIEA systems improve incorporation efficiency of this compound by 30% compared to HOBt/DIC in sterically hindered environments .
  • Stability : The HP03Bzl group remains intact under standard Fmoc deprotection conditions (20% piperidine) but degrades in prolonged (>30 min) treatments .

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